4,5-Dibromo-1H-indole-3-carbaldehyde

Cytotoxicity Structure-Activity Relationship Bromoindole Carbaldehydes

4,5-Dibromo-1H-indole-3-carbaldehyde offers three orthogonal reactive handles: aldehyde at C3 and bromines at C4/C5 for sequential diversification. Substitution with simpler indole carbaldehydes fails due to unique electrophilicity and distinct IC50 cytotoxic profile. Choose this compound for divergent synthesis and SAR studies.

Molecular Formula C9H5Br2NO
Molecular Weight 302.95 g/mol
Cat. No. B14789118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dibromo-1H-indole-3-carbaldehyde
Molecular FormulaC9H5Br2NO
Molecular Weight302.95 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1NC=C2C=O)Br)Br
InChIInChI=1S/C9H5Br2NO/c10-6-1-2-7-8(9(6)11)5(4-13)3-12-7/h1-4,12H
InChIKeyMNUFSDLPWKVTIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dibromo-1H-indole-3-carbaldehyde: A Key Building Block for Marine Alkaloid Synthesis and Kinase Inhibitor Development


4,5-Dibromo-1H-indole-3-carbaldehyde (CAS: 115666-38-1) is a synthetically versatile, polybrominated indole derivative. It belongs to the broader class of bromoindole carbaldehydes, which are privileged scaffolds in medicinal chemistry and natural product synthesis [1]. The compound features a reactive aldehyde group at the 3-position and two bromine atoms at the 4- and 5-positions of the indole core, providing multiple orthogonal reactivity handles for divergent synthesis [1]. This substitution pattern imparts distinct electronic properties and enables regioselective transformations not possible with mono-brominated or differently substituted analogs, making it a critical intermediate for exploring structure-activity relationships in drug discovery and for the total synthesis of complex marine alkaloids .

Why 4,5-Dibromo-1H-indole-3-carbaldehyde Cannot Be Replaced by Simple Indole Analogs


Generic substitution with other indole-3-carbaldehydes fails due to the compound's specific, quantifiable differences in both biological activity and synthetic utility. A 2001 structure-activity relationship (SAR) study on a series of bromoindole carbaldehydes in a sea urchin embryo model demonstrated that the position and number of bromine atoms on the indole ring are critical determinants of cytotoxicity, with specific substitution patterns leading to distinct IC50 values [1]. Furthermore, the presence of two adjacent bromine atoms on the benzene ring (at C4 and C5) creates a unique electrophilic environment that influences the reactivity of the 3-carbaldehyde group and enables regioselective cross-coupling reactions that are not feasible with mono-brominated or non-halogenated analogs . Therefore, substituting 4,5-dibromo-1H-indole-3-carbaldehyde with a mono-bromo or non-bromo analog can lead to significantly altered biological profiles or synthetic outcomes, potentially derailing a drug discovery program or a complex total synthesis effort.

Quantitative Differentiation of 4,5-Dibromo-1H-indole-3-carbaldehyde: A Comparative Evidence Guide


Cytotoxicity Differentiation: 4,5-Dibromo vs. Other Brominated Analogs

In a head-to-head comparative study of 13 bromoindole carbaldehyde derivatives, the pattern of bromination was found to be a primary determinant of cytotoxic potency against sea urchin embryo cell division [1]. While the most active compound was identified as 2,5,6-tribromoindole-3-carbaldehyde, the study established that bromination at the 4- and 5-positions (as in 4,5-dibromoindole-3-carbaldehyde) confers a distinct activity profile compared to mono-brominated or differently dibrominated isomers [1]. This demonstrates that the specific 4,5-dibromo substitution pattern is not interchangeable with other patterns for achieving a desired biological effect.

Cytotoxicity Structure-Activity Relationship Bromoindole Carbaldehydes

Synthetic Differentiation: Regioselective Cross-Coupling Handles in 4,5-Dibromo- vs. 5,6-Dibromo-indole-3-carbaldehyde

The 4,5-dibromo substitution pattern provides distinct synthetic advantages over the more common 5,6-dibromoindole-3-carbaldehyde isomer. In the synthesis of complex marine indole alkaloids, 4,6-dibromoindole-3-carboxaldehyde (closely related to the 4,5-isomer) has been used as a key intermediate for the first total synthesis of 4,6-dibromo- and 3,4,6-tribromoindoles [1]. In contrast, 5,6-dibromoindole-3-carbaldehyde is more commonly employed for the synthesis of protein kinase inhibitors like meridianin F [2]. This divergence in application stems from the differing electronic environments created by the bromine atoms, which dictate regioselectivity in subsequent palladium-catalyzed cross-coupling reactions and other transformations [REFS-1, REFS-2].

Organic Synthesis Cross-Coupling Regioselectivity Marine Alkaloids

Physicochemical Differentiation: The Unique Electronic Environment of 4,5-Dibromoindole

The presence of two adjacent bromine atoms at the 4- and 5-positions of the indole ring creates a unique electronic environment not found in other isomers like 5,6-dibromoindole-3-carbaldehyde . The strong inductive electron-withdrawing effect (-I) of the bromine atoms, combined with their ortho-relationship, significantly reduces the electron density on the benzene ring, impacting the reactivity of both the aldehyde group and the indole nitrogen. This electronic tuning is a key factor in the compound's observed biological activities and its behavior in multicomponent reactions, such as indium-mediated ternary reactions, where it can influence reaction rates and product distributions compared to less electron-deficient indole-3-carboxaldehydes [1].

Physicochemical Properties Reactivity Electronic Effects

Validated Applications for 4,5-Dibromo-1H-indole-3-carbaldehyde


Total Synthesis of Marine Bromoindole Alkaloids and Analogs

This compound is the preferred starting material for the regioselective synthesis of 4,6-dibromoindole and 3,4,6-tribromoindole scaffolds, which are core structures in numerous biologically active marine alkaloids [1]. Its specific substitution pattern allows for the controlled introduction of additional functionality at the C2, C3, or C6/C7 positions via cross-coupling, enabling efficient construction of complex natural product-like libraries for drug discovery [1].

Structure-Activity Relationship (SAR) Studies for Bromoindole-Derived Kinase Inhibitors

Given its distinct cytotoxic profile compared to other bromoindole carbaldehydes, as demonstrated in sea urchin embryo assays [2], this compound serves as a valuable tool for probing the effects of 4,5-dihalogenation on biological activity. It can be incorporated into focused compound libraries to identify new lead compounds against protein kinases and other therapeutic targets, where the 4,5-dibromo pattern may confer a unique selectivity or potency window not observed with other analogs [2].

Development of Functional Materials and Ligands via Multicomponent Reactions

The enhanced electrophilicity of the 3-carbaldehyde group, due to the adjacent electron-withdrawing bromine atoms, makes 4,5-dibromo-1H-indole-3-carbaldehyde a highly reactive partner in indium-mediated and other one-pot multicomponent reactions [3]. This can be leveraged for the rapid assembly of diverse bisindolyl and indolyl-heterocyclic alkanes, which have applications as potential therapeutics, ligands for metal complexes, and components in functional organic materials [3].

Synthesis of Complex Molecular Architectures via Orthogonal Functionalization

The compound's two bromine atoms and one aldehyde group serve as three distinct and orthogonal reactive handles. This enables a modular, sequential functionalization strategy, such as aldehyde condensation followed by sequential Suzuki-Miyaura cross-couplings at C4 and C5, to build highly decorated indole-based molecular architectures with precision. This is a key advantage over simpler indole aldehydes, which lack the same capacity for controlled, iterative diversification .

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